1-Bromo-2-chloro-4-fluoro-3-iodobenzene
Description
Historical Context of Halogenated Benzene (B151609) Derivatives in Organic Synthesis
The journey of halogenated benzene derivatives in organic synthesis is a rich narrative that parallels the development of modern synthetic methodologies. Initially, these compounds were recognized for their utility in electrophilic aromatic substitution reactions, a fundamental process in organic chemistry. studymind.co.uklibretexts.org The introduction of a halogen atom onto a benzene ring was found to significantly alter its chemical properties, paving the way for the synthesis of a wide array of aromatic compounds. numberanalytics.com This modification makes the aromatic ring a versatile intermediate for further chemical transformations. numberanalytics.com
The halogenation of benzene itself is a classic example of electrophilic aromatic substitution, typically requiring a Lewis acid catalyst to facilitate the reaction between benzene and a halogen. libretexts.orglibretexts.org The reactivity of halogens in these reactions is a key consideration, with fluorine being highly reactive and iodine often requiring specific conditions. libretexts.org
A pivotal moment in the history of these derivatives was the advent of transition metal-catalyzed cross-coupling reactions. nih.gov Seminal work in the mid-20th century laid the foundation for reactions like the Suzuki-Miyaura, Negishi, and Stille couplings, which utilize aryl halides as electrophilic partners. nih.govrsc.org These reactions revolutionized the construction of carbon-carbon and carbon-heteroatom bonds, allowing for the precise and efficient assembly of complex molecular architectures. rsc.org The differential reactivity of various halogens (I > Br > Cl > F) in these cross-coupling reactions provided a strategic handle for selective functionalization. thieme-connect.com This chemoselectivity has been a cornerstone of their application in multi-step syntheses. thieme-connect.com Halogenated benzenes have since become indispensable in the production of pharmaceuticals, agrochemicals, dyes, and advanced materials. numberanalytics.comwalshmedicalmedia.com
Significance of Polyhalogenated Arenes as Synthons in Advanced Organic Synthesis
Polyhalogenated arenes, which are aromatic compounds bearing multiple halogen substituents, are highly valuable building blocks, or "synthons," in advanced organic synthesis. Their utility stems from the ability to undergo sequential and site-selective cross-coupling reactions, enabling the rapid construction of complex and highly functionalized molecules. nih.govacs.orgnih.gov This stepwise functionalization is crucial for creating value-added products for medicinal, agrochemical, and materials science applications. nih.govacs.orgnih.gov
The strategic placement of different halogens on an aromatic ring allows for controlled, stepwise reactions. The well-established reactivity trend in palladium-catalyzed cross-coupling reactions (C-I > C-Br > C-Cl) is a powerful tool for synthetic chemists. nih.gov This predictable reactivity allows for the selective reaction at one position while leaving other halogenated sites intact for subsequent transformations.
Furthermore, even when a polyhalogenated arene contains identical halogen atoms, site-selective functionalization can be achieved. nih.govbohrium.comescholarship.org This selectivity can be influenced by electronic effects of other substituents on the ring, steric hindrance, or the use of specific ligands and reaction conditions. nih.govbohrium.com The ability to control the site of reaction is of immense interest to the synthetic community as it allows for the efficient generation of molecular complexity from readily available starting materials. nih.gov
The applications of polyhalogenated arenes are widespread. In medicinal chemistry, they are used to synthesize complex drug candidates. researchgate.net In materials science, they serve as precursors for polymers and electronic materials. nih.gov The ability to introduce various functional groups at specific positions on the aromatic ring makes polyhalogenated arenes indispensable synthons for creating novel molecules with tailored properties. ijrar.orgresearchgate.net
Below is an interactive data table summarizing the applications of polyhalogenated arenes:
| Field | Application |
| Medicinal Chemistry | Synthesis of drug candidates and biologically active molecules. |
| Agrochemicals | Development of pesticides and herbicides. walshmedicalmedia.com |
| Materials Science | Precursors for polymers, liquid crystals, and organic electronic materials. researchgate.net |
| Organic Synthesis | Versatile intermediates for the construction of complex molecular architectures. |
Unique Reactivity Profile of 1-Bromo-2-chloro-4-fluoro-3-iodobenzene within the Class of Tetrahalogenated Benzenes
This compound is a tetrahalogenated benzene with a distinct substitution pattern that results in a unique reactivity profile. The presence of four different halogens on the benzene ring—iodine, bromine, chlorine, and fluorine—provides multiple sites for selective functionalization through cross-coupling reactions.
The reactivity of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions generally follows the order of bond dissociation energies: C–I < C–Br < C–Cl < C–F. nih.gov This hierarchy suggests that the carbon-iodine bond in this compound is the most reactive site, followed by the carbon-bromine bond, and then the carbon-chlorine bond. The carbon-fluorine bond is typically the least reactive and often remains intact during these reactions.
This differential reactivity allows for a highly controlled and sequential functionalization of the molecule. For instance, a selective reaction can be performed at the iodine position under mild conditions, leaving the bromo, chloro, and fluoro substituents untouched for subsequent reactions under more forcing conditions.
A plausible synthetic route to this compound starts from 4-bromo-3-chloro-2-fluoroaniline, which undergoes a diazotization reaction followed by a Sandmeyer-type reaction with cuprous iodide and potassium iodide. google.com
The table below outlines the predicted reactivity of the halogen substituents in this compound in typical palladium-catalyzed cross-coupling reactions.
| Halogen Substituent | Position | Predicted Reactivity |
| Iodine | 3 | Highest |
| Bromine | 1 | High |
| Chlorine | 2 | Moderate |
| Fluorine | 4 | Lowest |
This predictable and hierarchical reactivity makes this compound a highly valuable and versatile synthon for the synthesis of complex, polysubstituted aromatic compounds. The ability to introduce four different substituents in a controlled manner is a significant advantage in the design and synthesis of novel molecules with specific functions.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2-chloro-4-fluoro-3-iodobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClFI/c7-3-1-2-4(9)6(10)5(3)8/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRXVVVHKJRXELS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)I)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClFI | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Theoretical and Computational Chemistry of Polyhalogenated Fluorobromochloroiodobenzenes
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. For polyhalogenated systems, these calculations can elucidate the distribution of electrons, the strengths of chemical bonds, and the molecule's susceptibility to chemical reactions.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the reactivity and regioselectivity of complex organic molecules. For 1-Bromo-2-chloro-4-fluoro-3-iodobenzene, DFT calculations can map out the electron density and electrostatic potential, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).
Key reactivity descriptors derived from DFT, such as Fukui functions and local softness, can predict the most probable sites for electrophilic, nucleophilic, and radical attack. For instance, analysis of the molecular electrostatic potential (MEP) surface would likely indicate positive potentials (σ-holes) on the outer surface of the heavier halogen atoms (iodine and bromine), making them potential sites for halogen bonding interactions. acs.org Conversely, the electronegative fluorine atom would contribute to a negative potential region on the ring.
The regioselectivity of substitution reactions is also predictable. DFT calculations can determine the relative stability of intermediates formed during, for example, nucleophilic aromatic substitution. The activation energies for substitution at each of the two available carbon positions (C-5 and C-6) can be calculated to predict the most likely product. mdpi.com The interplay between the inductive effects of all four halogens and their resonance effects governs the outcome.
Table 1: Illustrative DFT Functionals and Basis Sets for Halogenated Aromatics
| Functional | Type | Basis Set | Description |
|---|---|---|---|
| B3LYP | Hybrid GGA | 6-311++G(d,p) | A widely used functional, offering a good balance of accuracy and computational cost for geometries and energies. |
| M06-2X | Hybrid Meta-GGA | def2-TZVPP | Recommended for systems with non-covalent interactions and for calculating thermochemistry and reaction barriers. beilstein-journals.org |
| ωB97X-D | Range-Separated Hybrid | aug-cc-pVTZ | Includes empirical dispersion corrections, making it suitable for studying systems where van der Waals forces are important. |
This table is illustrative of common methods and does not represent specific results for the target compound.
Molecular Orbital (MO) theory provides a detailed picture of bonding and electronic transitions. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's reactivity and spectral properties. In this compound, the HOMO is likely to have significant contributions from the p-orbitals of the iodine and bromine atoms, which are less tightly bound than those of chlorine and fluorine. The LUMO is expected to be a π* orbital of the benzene (B151609) ring. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. mdpi.com
The carbon-halogen bonds (C-F, C-Cl, C-Br, C-I) exhibit distinct characteristics. The C-F bond is the most polarized and shortest, while the C-I bond is the longest and most polarizable. This trend directly influences their bond dissociation energies (BDEs), with the C-I bond being the weakest and thus the most likely to break in radical reactions or undergo oxidative addition in metal-catalyzed cross-coupling reactions. nih.gov
The substitution of hydrogen with four different halogens also perturbs the aromaticity of the benzene ring. While the molecule remains aromatic, the electron-withdrawing nature of the halogens can reduce the ring's electron density. Aromaticity can be quantified computationally using methods like Nucleus-Independent Chemical Shift (NICS), which calculates the magnetic shielding at the center of the ring. A less negative NICS value compared to benzene would indicate a reduction in aromatic character. chem8.org
Molecular Dynamics and Force Field Development for Halogenated Aromatic Systems
While quantum mechanics provides a precise description of electronic structure, Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time. MD simulations rely on force fields, which are sets of parameters and equations that describe the potential energy of a system.
Developing accurate force fields for polyhalogenated aromatic systems is challenging. arxiv.orgarxiv.org A key difficulty is accurately modeling the anisotropic distribution of charge around halogen atoms, particularly the phenomenon of the σ-hole. unipi.it Standard force fields often treat atoms as simple charged spheres, which fails to capture the positive potential on the outer side of a covalently bonded halogen. unipi.it To address this, advanced polarizable force fields, such as the Drude oscillator model or models incorporating an extra positive point charge (a virtual particle) along the C-X bond axis, have been developed. nih.gov These models provide a more realistic description of halogen bonding and other non-covalent interactions, which are critical for simulating the condensed-phase behavior of these molecules. arxiv.orgnih.govbohrium.com Co-solvent MD simulations using halogenated benzene probes have also proven effective in identifying halogen-bonding interaction sites in biological systems. nih.gov
Computational Studies of Reaction Mechanisms and Transition States for this compound
Computational chemistry is an indispensable tool for elucidating complex reaction mechanisms. For a molecule like this compound, theoretical studies can map out the entire potential energy surface for a given reaction, identifying reactants, products, intermediates, and, crucially, transition states.
For example, in a palladium-catalyzed Suzuki coupling reaction, a common reaction for aryl halides, DFT calculations can be used to investigate the mechanism. This would involve:
Modeling the Oxidative Addition Step: Calculating the activation energy for the palladium catalyst to insert into each of the four different carbon-halogen bonds. Due to its weakness, the C-I bond is overwhelmingly the most likely site for initial oxidative addition.
Finding the geometry of the transition state is a key part of these studies. youtube.com Algorithms like the nudged elastic band (NEB) method or dimer method are used to locate the saddle point on the potential energy surface that connects reactants and products. youtube.com Once the transition state is located, its structure provides insight into the bonding changes occurring during the reaction, and its energy determines the reaction rate.
Table 2: Hypothetical Relative Bond Dissociation Energies (BDEs) for this compound
| Bond | Relative BDE (kcal/mol) | Predicted Reactivity Order in Radical Reactions |
|---|---|---|
| C—I | 100 (Baseline) | 1 (Most Reactive) |
| C—Br | ~115 | 2 |
| C—Cl | ~135 | 3 |
| C—F | ~170 | 4 (Least Reactive) |
Note: This table presents expected trends based on general principles of C-X bond strengths and is for illustrative purposes. Actual values would require specific DFT calculations.
Structure-Reactivity Relationships through Advanced Computational Models
By systematically studying a series of related polyhalogenated compounds, it is possible to build advanced computational models that establish quantitative structure-reactivity relationships (QSRR). These models correlate calculated molecular descriptors with experimentally observed properties, such as reaction rates or biological activity. nih.gov
For a series of polyhalogenated benzenes, descriptors could include:
Electronic Descriptors: HOMO/LUMO energies, Mulliken or Hirshfeld charges on the halogen atoms, and dipole moments. nih.gov
Steric Descriptors: Molecular volume or surface area.
Thermodynamic Descriptors: Enthalpies of formation or bond dissociation energies.
These descriptors can be used as inputs for machine learning algorithms or statistical methods to create a predictive model. For example, a model could be trained to predict the rate of a nucleophilic substitution reaction based on the calculated LUMO energy and the electrostatic potential at the reaction site. nih.gov Such models are valuable for the rational design of new molecules with desired properties, allowing for the rapid in silico screening of many candidates before undertaking expensive and time-consuming laboratory synthesis.
Advanced Spectroscopic Characterization and Structural Elucidation of 1 Bromo 2 Chloro 4 Fluoro 3 Iodobenzene and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules. For complex structures such as polysubstituted halobenzenes, one-dimensional (1D) NMR spectra are often insufficient due to overlapping signals and complex coupling patterns. Two-dimensional (2D) and solid-state NMR techniques are therefore indispensable.
Multi-dimensional NMR experiments provide correlational data that reveal the connectivity between different nuclei within a molecule, enabling a stepwise assembly of the molecular structure. nanalysis.com
Correlation Spectroscopy (COSY): The COSY experiment is a homonuclear technique that identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms (²J or ³J coupling). sdsu.edu For 1-bromo-2-chloro-4-fluoro-3-iodobenzene, which has two aromatic protons, a COSY spectrum would show a cross-peak between these two protons, confirming their spatial proximity.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment is a heteronuclear correlation technique that maps protons directly to the carbons they are attached to (¹J coupling). columbia.edu This is crucial for assigning carbon signals, as it directly links the well-resolved proton spectrum to the carbon spectrum. nanalysis.com Each of the two C-H groups in the target molecule would produce a distinct correlation peak in the HSQC spectrum.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range couplings between protons and carbons, typically over two or three bonds (²J and ³J coupling). columbia.edu This is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of a molecule. For instance, the aromatic protons would show correlations to the halogen-substituted carbons, confirming the substitution pattern. youtube.com
The combined data from these experiments allow for the unambiguous assignment of all proton and carbon signals, even in a complex substitution pattern.
Table 1: Expected 2D NMR Correlations for this compound Note: This table is illustrative and based on general principles. Actual chemical shifts would require experimental data.
| Proton (¹H) Signal | COSY Correlation (to ¹H) | HSQC Correlation (to ¹³C) | HMBC Correlations (to ¹³C) |
| H-5 | H-6 | C-5 | C-1, C-3, C-4, C-6 |
| H-6 | H-5 | C-6 | C-1, C-2, C-4, C-5 |
While solution NMR averages out anisotropic interactions through rapid molecular tumbling, solid-state NMR (ssNMR) provides detailed information about the structure and dynamics of molecules in their crystalline state. emory.edu This is particularly relevant for studying the crystalline forms of derivatives of this compound.
In the solid state, NMR parameters are sensitive to the local environment and molecular orientation. nih.gov Techniques like Magic Angle Spinning (MAS) are used to average anisotropic interactions and obtain higher resolution spectra. emory.edu For halogenated compounds, ssNMR is a powerful tool for:
Characterizing Polymorphism: Different crystalline forms (polymorphs) of a compound will yield distinct ssNMR spectra, allowing for their identification and characterization.
Investigating Intermolecular Interactions: ssNMR is sensitive to through-space interactions. The chemical shifts of nuclei, particularly quadrupolar halogen nuclei (³⁵/³⁷Cl, ⁷⁹/⁸¹Br, ¹²⁷I), are highly sensitive to the formation of halogen bonds. nih.govresearchgate.net Changes in parameters like the quadrupolar coupling constant can provide quantitative information about the geometry and strength of these interactions. nih.gov
Elucidating Crystal Packing: By providing information on intermolecular contacts and molecular conformation in the solid state, ssNMR complements data from X-ray diffraction.
Table 2: Information Gained from Solid-State NMR of Halogenated Aromatics
| ssNMR Parameter | Information Provided |
| Isotropic Chemical Shifts | Molecular conformation, electronic structure, polymorphism. wiley.com |
| Chemical Shift Anisotropy (CSA) | Local electronic environment and symmetry. |
| Quadrupolar Coupling Constant (Cq) | Strength and nature of the electric field gradient at the nucleus, highly sensitive to halogen bonding. researchgate.netnih.gov |
| Dipolar Coupling | Internuclear distances and molecular orientation. nih.gov |
High-Resolution Mass Spectrometry (HRMS) for Isomer Differentiation and Impurity Profiling
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of a compound, which is a critical first step in its identification. ethz.ch For this compound (C₆H₂BrClFI), HRMS can confirm its elemental composition by matching the experimentally measured mass to the calculated exact mass (333.80572 Da). nih.gov
A significant challenge in the analysis of polysubstituted aromatics is the presence of numerous structural isomers, which have the same molecular formula and therefore the same exact mass. While HRMS alone cannot distinguish between isomers, tandem mass spectrometry (MS/MS) coupled with HRMS can often solve this problem. lcms.cznih.gov In an MS/MS experiment, the molecular ion is isolated and then fragmented through collision-induced dissociation (CID). The resulting fragmentation pattern is highly dependent on the molecular structure. ethz.ch Isomers often produce unique fragment ions or different relative abundances of common fragments, allowing for their differentiation. This technique is also invaluable for impurity profiling, as it can identify and provide structural information on low-level impurities that may be isomeric with the main compound or have different halogen substitution patterns.
Table 3: Exact Masses of Isomeric Dihalogenated Benzenes for HRMS Illustrates the principle that isomers have identical exact masses.
| Compound | Molecular Formula | Exact Mass (Da) |
| 1-Bromo-2-chloro-4-iodobenzene | C₆H₃BrClI | 315.81514 |
| 1-Bromo-4-chloro-2-iodobenzene | C₆H₃BrClI | 315.81514 |
| 2-Bromo-1-chloro-4-iodobenzene | C₆H₃BrClI | 315.81514 |
Chromatographic-Mass Spectrometric Techniques (GC-MS, LC-MS) for Analysis of Halogenated Aromatics
Hyphenated techniques that couple a chromatographic separation method with mass spectrometry are essential for analyzing complex mixtures of halogenated aromatic compounds. scholaris.ca The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) depends on the volatility, thermal stability, and polarity of the analytes.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the premier technique for the analysis of volatile and semi-volatile halogenated organic compounds. mdpi.com The high separation efficiency of capillary GC columns allows for the separation of closely related isomers. Following separation, the mass spectrometer provides identification based on mass spectra and fragmentation patterns, which can be compared to spectral libraries for confirmation. researchgate.net GC-MS is particularly well-suited for analyzing halogenated benzenes, PCBs, and other persistent organic pollutants. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is used for compounds that are not suitable for GC analysis due to low volatility, high polarity, or thermal instability. mdpi.com For derivatives of this compound that have been functionalized (e.g., to create more polar derivatives), LC-MS would be the method of choice. researchgate.net Modern LC-MS techniques, especially when coupled with high-resolution mass analyzers, offer high sensitivity and selectivity for detecting and quantifying halogenated compounds in various matrices. nih.gov
Table 4: Comparison of GC-MS and LC-MS for Halogenated Aromatic Analysis
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separation based on volatility and column interaction. | Separation based on polarity and partitioning between phases. |
| Analytes | Volatile and thermally stable compounds. researchgate.net | Non-volatile, polar, and thermally labile compounds. epa.gov |
| Strengths | Excellent separation of isomers, extensive spectral libraries. | Wide applicability, soft ionization for intact molecular ions. |
| Applications | Environmental monitoring (e.g., PCBs), impurity profiling of volatile aromatics. nih.govnih.gov | Analysis of polar metabolites, functionalized derivatives, large molecules. researchgate.net |
X-ray Diffraction Analysis of Crystalline Derivatives
Single-crystal X-ray diffraction (XRD) is the definitive method for determining the three-dimensional structure of a crystalline material. researchgate.net For derivatives of this compound that can be crystallized, XRD provides precise measurements of bond lengths, bond angles, and torsion angles, confirming the exact substitution pattern and molecular conformation.
Beyond determining the structure of a single molecule, XRD reveals how molecules are arranged within the crystal lattice. researchgate.net This is crucial for understanding intermolecular interactions that dictate the physical properties of the solid. For halogenated aromatics, XRD is particularly insightful for studying:
Halogen Bonding: XRD can precisely measure the distances and angles of contacts between a halogen atom (the donor) and a Lewis basic site (the acceptor) on an adjacent molecule, providing definitive proof and geometric characterization of halogen bonds. nih.gov
π–π Stacking: This technique can characterize the stacking arrangement of aromatic rings in the crystal, including the distance and offset between adjacent rings.
Table 5: Illustrative Crystallographic Data for a Halobenzene Derivative Note: This data is hypothetical and serves to illustrate the type of information obtained from an XRD study.
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 7.512 |
| b (Å) | 10.234 |
| c (Å) | 14.891 |
| C-Br Bond Length (Å) | 1.89 |
| C-I···N Halogen Bond Distance (Å) | 2.85 |
| π-π Stacking Distance (Å) | 3.62 |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Halogen Bonding Insights
Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. triprinceton.org These techniques are complementary and provide a characteristic "fingerprint" for a compound, making them useful for identification and functional group analysis. mt.comphotothermal.com
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which occurs when a vibration causes a change in the molecule's dipole moment. edinst.com It is particularly sensitive to polar functional groups. The spectra of halogenated benzenes show characteristic absorptions corresponding to C-H stretching and bending, as well as C-C stretching vibrations of the aromatic ring. The C-X (X= F, Cl, Br, I) stretching vibrations also appear in the fingerprint region, although they can be difficult to assign in polysubstituted compounds.
Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. mt.com A vibrational mode is Raman-active if it causes a change in the polarizability of the molecule. photothermal.com Raman spectroscopy is often more sensitive to non-polar, symmetric bonds and can be particularly useful for studying the C-X bonds in halogenated compounds. dtic.mil
Both techniques are sensitive to changes in the molecular environment. The formation of intermolecular interactions, such as halogen bonds, can cause shifts in the vibrational frequencies of the involved functional groups. nih.gov For example, a red shift (shift to lower frequency) in the C-I stretching vibration upon complexation can be indicative of halogen bond formation, providing evidence that complements findings from ssNMR and XRD.
Table 6: Characteristic Carbon-Halogen (C-X) Stretching Frequencies
| Bond | Approximate Vibrational Frequency (cm⁻¹) |
| C-F | 1400 - 1000 |
| C-Cl | 850 - 550 |
| C-Br | 680 - 515 |
| C-I | 600 - 500 |
Advanced Applications and Derivatization in Synthetic Chemistry
1-Bromo-2-chloro-4-fluoro-3-iodobenzene as a Versatile Synthetic Building Block for Complex Molecules
This compound is a valuable building block for chemists aiming to construct complex, poly-functionalized aromatic compounds. atomfair.comalfa-chemical.com The presence of bromo, chloro, fluoro, and iodo substituents on adjacent positions of the benzene (B151609) ring provides a platform for sequential, regioselective reactions. atomfair.com This versatility is primarily due to the significant differences in the reactivity of the carbon-halogen bonds, particularly in metal-catalyzed cross-coupling reactions. atomfair.com
The carbon-iodine bond is the most labile and readily undergoes oxidative addition to transition metal catalysts, such as palladium complexes. This is followed by the carbon-bromine bond, while the carbon-chlorine and carbon-fluorine bonds are considerably more robust and typically remain intact under conditions used to functionalize the C-I and C-Br bonds. This hierarchy allows for a stepwise approach to synthesis, where different organic fragments can be introduced at specific positions on the aromatic core. This building block is particularly useful in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials where precise molecular architecture is essential. atomfair.comalfa-chemical.com
| Carbon-Halogen Bond | Relative Bond Dissociation Energy (kcal/mol) | Typical Reactivity Order in Cross-Coupling |
|---|---|---|
| C-F | ~115 | 4 (Least Reactive) |
| C-Cl | ~81 | 3 |
| C-Br | ~68 | 2 |
| C-I | ~51 | 1 (Most Reactive) |
Strategies for the Synthesis of Complex Aromatic Architectures Incorporating Halogenated Cores
The synthesis of complex aromatic structures using this compound hinges on exploiting the differential reactivity of its four halogen substituents. The primary strategy involves sequential, catalyst-driven cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira couplings. atomfair.com
A typical synthetic sequence commences with the selective functionalization of the C-I bond, which is the most reactive site. For instance, a Suzuki coupling reaction can be performed under mild conditions using a palladium catalyst to introduce an aryl or vinyl group at the C-3 position, leaving the other three halogens untouched. Subsequently, by modifying the reaction conditions (e.g., using a different catalyst, ligand, or higher temperature), a second, distinct coupling reaction can be initiated at the C-1 position to replace the bromine atom. This stepwise approach enables the controlled and predictable assembly of highly substituted aromatic cores that would be challenging to synthesize through other methods.
The rigid, planar core of this compound makes it an excellent precursor for advanced materials where electronic and photophysical properties are paramount. atomfair.commyskinrecipes.com In the field of organic electronics, this compound serves as a foundational scaffold for building organic semiconductors and materials for optoelectronic devices. atomfair.com
By strategically replacing the iodo and bromo groups with specific conjugated systems (e.g., thiophenes, furans, or other aromatic rings) via cross-coupling reactions, chemists can precisely tune the electronic properties of the resulting molecule. These properties include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which govern charge transport and light-emitting characteristics. The remaining chloro and fluoro substituents can further modify the material's properties, influencing factors like crystal packing, solubility, and thermal stability. This modular approach is crucial for designing novel materials for applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Retrosynthetic Analysis of Target Molecules Featuring this compound Motifs
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing a target molecule into simpler, readily available precursors. numberanalytics.comias.ac.in When a complex target molecule contains the this compound core, the retrosynthetic strategy becomes quite direct. The key disconnections are the carbon-carbon or carbon-heteroatom bonds attached to the polyhalogenated ring, corresponding to the reverse of the cross-coupling reactions used in the forward synthesis.
In the retrosynthetic analysis of a molecule built upon the this compound framework, the most logical and strategic disconnections are the bonds formed at the positions of the more reactive halogens (iodine and bromine). numberanalytics.com These disconnections correspond to well-established and reliable synthetic reactions, which is a core principle of effective retrosynthesis. ias.ac.in
For example, disconnecting a biaryl linkage at the C-3 position of the core leads to two synthons: a nucleophilic partner (e.g., an arylboronic acid in the case of a Suzuki reaction) and an electrophilic aryl halide synthon. The "real-world" synthetic equivalent for this electrophilic synthon is this compound itself. This process simplifies a complex target molecule into its constituent building blocks, identifying the key starting materials required for the synthesis.
| Target Structure Motif | Strategic Disconnection | Generated Synthons | Synthetic Equivalents |
|---|---|---|---|
| Ar¹-(C₆H₂BrClF)-Ar² | C(Ar¹)-C(ring) and C(Ar²)-C(ring) | Ar¹⁻, Ar²⁻, ⁺(C₆H₂BrClF)⁺ | Ar¹-B(OH)₂, Ar²-B(OH)₂, this compound |
| Alkynyl-(C₆H₂BrClF)-Ar¹ | C(alkynyl)-C(ring) and C(Ar¹)-C(ring) | Alkynyl⁻, Ar¹⁻, ⁺(C₆H₂BrClF)⁺ | Terminal Alkyne, Ar¹-B(OH)₂, this compound |
Functional group interconversion (FGI) is the process of converting one functional group into another to facilitate a synthetic step or to achieve the final target structure. ias.ac.insolubilityofthings.com In the context of syntheses involving this compound, FGIs can be crucial. While the primary reactions involve the substitution of the halogens, FGIs may be applied to the substituents after they have been attached to the aromatic core.
More directly related to the halogenated core, a key FGI is the halogen-metal exchange. For instance, the carbon-bromine bond can be selectively converted into a carbon-lithium bond using an organolithium reagent like n-butyllithium at low temperatures. This transforms the electrophilic carbon center into a potent nucleophile, which can then react with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂) to introduce new functional groups. This FGI dramatically expands the synthetic utility of the this compound building block beyond what is achievable with cross-coupling chemistry alone. fiveable.me Another important FGI is the conversion of one halogen to another, such as replacing a bromine with an iodine (a Finkelstein-type reaction for aromatics), although this is often more challenging than on aliphatic systems. vanderbilt.edu
Emerging Trends and Future Research Directions in the Chemistry of 1 Bromo 2 Chloro 4 Fluoro 3 Iodobenzene
Development of Novel Catalytic Systems for Site-Selective Halogenation and Functionalization
The selective functionalization of a specific C-X (carbon-halogen) bond in polyhalogenated arenes is a formidable challenge due to the similar reactivities of the halogen substituents. For 1-bromo-2-chloro-4-fluoro-3-iodobenzene, the reactivity of the C-X bonds is generally expected to follow the order C-I > C-Br > C-Cl > C-F. However, achieving absolute selectivity remains a key area of research. Future advancements will likely focus on the design of sophisticated catalytic systems that can differentiate between these bonds with high precision.
Emerging strategies include the use of ligand- and additive-controlled palladium-catalyzed cross-coupling reactions. The steric and electronic properties of phosphine ligands, for example, can be fine-tuned to favor oxidative addition at a specific C-X bond. Similarly, the use of specific additives and solvents can modulate the reactivity of the catalyst and the substrate. Photochemically initiated processes are also gaining traction as a means to achieve site-selectivity under mild conditions.
A significant area of future research will be the development of catalysts for the regioselective functionalization of the C-H bond present on the ring. While the halogen substituents dominate the reactivity, direct C-H activation would open up new avenues for derivatization. Ruthenium-based catalysts have shown promise in the C-H functionalization of other aromatic compounds and could be adapted for this complex substrate.
Table 1: Potential Catalytic Systems for Site-Selective Functionalization of this compound
| Target Bond | Catalytic System | Potential Functionalization | Key Research Direction |
| C-I | Palladium(0) with bulky phosphine ligands | Sonogashira, Suzuki, and Heck couplings | Enhancing selectivity over C-Br bond activation. |
| C-Br | Nickel(0) with N-heterocyclic carbene (NHC) ligands | Kumada and Negishi couplings | Developing catalysts that are inert towards the C-I bond. |
| C-Cl | Palladium(II) with specialized ligands | Buchwald-Hartwig amination | Overcoming the lower reactivity of the C-Cl bond. |
| C-H | Ruthenium(II) with directing groups | Arylation, alkylation, and acylation | Designing directing groups compatible with the polysubstituted ring. |
Integration of Machine Learning and Artificial Intelligence in Reaction Prediction for Complex Polyhalogenated Arenes
The prediction of reaction outcomes for a molecule as complex as this compound is a challenging task for human intuition alone. Machine learning (ML) and artificial intelligence (AI) are poised to revolutionize this area by enabling the rapid and accurate prediction of reactivity, regioselectivity, and reaction yields.
Future research will involve the development of sophisticated algorithms trained on large datasets of reactions involving polyhalogenated aromatic compounds. These models will utilize a variety of molecular descriptors, such as electronic properties (e.g., partial charges, electrostatic potential), steric parameters, and bond dissociation energies, to predict the most likely site of reaction under a given set of conditions. Neural networks and random forest algorithms are particularly promising for this purpose. organic-chemistry.org
For this compound, an ML model could be trained to predict the outcome of a Suzuki coupling reaction with a range of boronic acids and catalyst systems. The model would learn the subtle interplay of factors that determine whether the reaction occurs at the iodine, bromine, or chlorine position. This predictive power will be invaluable for synthetic chemists, allowing them to design more efficient and successful reaction sequences.
Table 2: Application of Machine Learning in Predicting the Reactivity of this compound
| Predictive Task | Machine Learning Model | Input Features (Descriptors) | Potential Output |
| Site of electrophilic aromatic substitution | Neural Network | Electrostatic potential, frontier molecular orbital energies | Probability of substitution at each C-H and C-X position |
| Outcome of cross-coupling reactions | Random Forest Algorithm | Catalyst properties, solvent parameters, substrate electronic and steric features | Predicted major product and yield |
| Optimal reaction conditions | Bayesian Optimization | Temperature, pressure, catalyst loading, reaction time | Conditions to maximize the yield of a desired product |
Computational Chemistry for De Novo Design of Highly Substituted Halogenated Molecules
Computational chemistry, particularly quantum chemical methods like Density Functional Theory (DFT), is a powerful tool for the de novo design of novel molecules with tailored properties. For a scaffold like this compound, computational methods can be used to predict the physicochemical properties of its derivatives before they are synthesized in the lab.
Future research will focus on using high-throughput virtual screening to explore the vast chemical space accessible from this starting material. By computationally modifying the substituents on the ring, researchers can design new molecules with desired properties, such as specific electronic characteristics for applications in organic electronics or particular binding affinities for drug discovery. For instance, DFT calculations can predict the impact of different functional groups on the molecule's HOMO-LUMO gap, which is crucial for its performance in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Furthermore, computational studies can elucidate the reaction mechanisms of novel transformations involving this compound, providing insights that can guide the development of more efficient synthetic routes.
Table 3: Computationally Predicted Properties of Hypothetical Derivatives of this compound
| Derivative | Computational Method | Predicted Property | Potential Application |
| 3-Ethynyl-1-bromo-2-chloro-4-fluorobenzene | DFT (B3LYP/6-31G*) | Narrowed HOMO-LUMO gap | Organic semiconductor |
| 1-Amino-2-chloro-4-fluoro-3-iodobenzene | DFT with solvation model | Increased polarity and hydrogen bonding capacity | Pharmaceutical intermediate |
| 1-Bromo-2-chloro-4-fluoro-3-(p-tolyl)benzene | DFT | Altered crystal packing and solid-state fluorescence | Organic light-emitting diode (OLED) material |
Exploration of New Reactivity Modes for this compound in Advanced Organic Synthesis
Beyond traditional cross-coupling reactions, the unique electronic and steric environment of this compound makes it an ideal platform for exploring novel reactivity modes. Future research will likely uncover unconventional transformations that exploit the interplay between the different halogen substituents.
One emerging area is the use of metal-catalyzed halogen exchange reactions, which could allow for the selective replacement of one halogen with another, thereby tuning the reactivity of the molecule for subsequent transformations. For example, a selective bromine-to-iodine exchange could activate a previously less reactive position.
Another exciting direction is the exploration of domino or cascade reactions, where a single catalytic event triggers a series of bond-forming reactions to rapidly build molecular complexity. For instance, a catalyst could initially react at the C-I bond, followed by an intramolecular cyclization involving one of the other halogen atoms. The development of such reactions would provide highly efficient pathways to complex polycyclic aromatic compounds.
Table 4: Hypothetical Novel Reactivity Modes for this compound
| Reactivity Mode | Proposed Reagents and Conditions | Potential Product Class | Synthetic Advantage |
| Selective Halogen Exchange | CuI, KI, DMF, 120 °C | 1,3-Diiodo-2-chloro-4-fluorobenzene | Activation of the C-Br position for subsequent coupling |
| Domino Heck-Cyclization | Pd(OAc)₂, PPh₃, alkene, base | Dihydrophenanthridine derivatives | Rapid construction of polycyclic systems |
| Reductive C-H Arylation | Photocatalyst, visible light, aryl boronic acid | Biphenyl derivatives | Metal-free C-C bond formation |
Sustainable and Scalable Production Methods for Highly Substituted Aryl Halides
The synthesis of complex molecules like this compound traditionally relies on multi-step processes that can be resource-intensive and generate significant waste. A key future research direction is the development of sustainable and scalable production methods for this and other highly substituted aryl halides.
Green chemistry approaches will be at the forefront of this effort. This includes the use of more environmentally benign solvents, the development of catalyst systems based on earth-abundant metals, and the design of processes that minimize energy consumption. Continuous flow synthesis is a particularly promising technology for the scalable and safe production of halogenated compounds. researchgate.net Flow reactors offer precise control over reaction parameters, leading to higher yields, improved safety, and reduced waste generation.
Biocatalysis, using enzymes such as halogenases, also presents a green alternative for the selective halogenation of aromatic compounds. While currently more applicable to simpler substrates, future research in enzyme engineering could lead to biocatalysts capable of synthesizing complex polyhalogenated arenes with high selectivity under mild, aqueous conditions.
Table 5: Comparison of Production Methods for Highly Substituted Aryl Halides
| Production Method | Key Advantages | Key Challenges | Future Research Focus |
| Traditional Batch Synthesis | Well-established procedures | High waste generation, scalability issues, harsh conditions | Optimization of existing routes for higher efficiency |
| Continuous Flow Synthesis | Improved safety, scalability, and process control | Initial investment in specialized equipment | Development of robust and versatile flow reactors |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly | Limited substrate scope, enzyme stability | Enzyme engineering for broader applicability and improved robustness |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-Bromo-2-chloro-4-fluoro-3-iodobenzene, and how can intermediates be purified?
- Methodology : The compound can be synthesized via sequential halogenation. For example, iodination at position 3 can be achieved using N-iodosuccinimide (NIS) in the presence of a directing group, followed by bromination and chlorination. Fluorination at position 4 may require Balz-Schiemann or halogen-exchange reactions. Purification typically involves column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol. Purity validation should use GC or HPLC (>95% purity as per industry standards) .
Q. What handling and storage protocols are critical for maintaining the stability of this polyhalogenated benzene derivative?
- Methodology : Store in amber glass vials under inert gas (N₂/Ar) at room temperature to prevent degradation. Use PPE (gloves, goggles) and work in a fume hood due to potential toxicity. Contaminated clothing must be removed immediately, and exposed skin should be washed with water .
Q. Which analytical techniques are most effective for characterizing purity and structural confirmation?
- Methodology :
- GC/HPLC : For purity assessment (≥95% as per commercial standards) .
- NMR (¹H/¹³C/¹⁹F) : To confirm substitution patterns and halogen positions.
- High-resolution mass spectrometry (HRMS) : For exact mass verification (monoisotopic mass ~368.8 g/mol) .
- FT-IR : To detect functional groups (e.g., C-Br, C-I stretches).
Advanced Research Questions
Q. How do the positions of bromine, chlorine, fluorine, and iodine influence regioselectivity in cross-coupling reactions?
- Methodology : The electron-withdrawing effects of halogens (e.g., iodine at position 3) direct electrophilic substitution. Suzuki-Miyaura coupling with aryl boronic esters preferentially occurs at the less hindered bromine or iodine sites. Computational studies (DFT) can predict reactivity by analyzing charge distribution and steric maps .
Q. What strategies enable selective functionalization of specific halogen sites in polyhalogenated systems?
- Methodology :
- Protection/Deprotection : Protect iodine with a trimethylsilyl group before bromination.
- Metalation : Use directed ortho-metalation (DoM) with lithium bases to substitute fluorine selectively.
- Photocatalysis : Activate specific C-X bonds under UV light for site-selective transformations .
Q. How can computational modeling predict substitution patterns in complex halogenated aromatics?
- Methodology :
- DFT Calculations : Optimize molecular geometry and calculate Fukui indices to identify nucleophilic/electrophilic sites.
- Molecular Dynamics (MD) : Simulate reaction trajectories to assess steric hindrance and transition states.
- Software Tools : Gaussian, ORCA, or Schrödinger Suite for energy profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
